molecular formula C26H18N2O B13129982 3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole

3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole

Cat. No.: B13129982
M. Wt: 374.4 g/mol
InChI Key: XUYWWMOKESDFGD-UHFFFAOYSA-N
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Description

3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The biphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3′-Di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: This compound has a similar biphenyl structure but with different substituents, leading to distinct properties and applications.

    1,1′-Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.

Uniqueness

3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring and biphenyl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in materials science, pharmaceuticals, and other fields.

Properties

Molecular Formula

C26H18N2O

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-bis(4-phenylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-26(29-28-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

XUYWWMOKESDFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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